

Technical Guide: Solubility Profile & Applications of 3-Methoxyphthalic Acid

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Compound of Interest

Compound Name: 3-Methoxyphthalic acid

CAS No.: 14963-97-4

Cat. No.: B048688

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Executive Summary

3-Methoxyphthalic acid (CAS: 14963-96-3) is a substituted aromatic dicarboxylic acid used primarily as an intermediate in the synthesis of phthalocyanine dyes, pharmaceutical scaffolds (e.g., anthracycline derivatives), and polymer additives.^[1] Its solubility behavior is governed by the interplay between its polar dicarboxylic acid motif and the electron-donating methoxy substituent.

Key Solubility Insights:

- **High Solubility:** Lower alcohols (Methanol, Ethanol), Ethers (THF, Diethyl ether), and hot Water.
- **Moderate/Low Solubility:** Cold Water (slow crystallization), Non-polar hydrocarbons (Hexane, Toluene).
- **Critical Behavior:** The compound exhibits significant temperature-dependent solubility in aqueous mixtures, making water/alcohol co-solvent systems ideal for purification via recrystallization.

Physicochemical Profile

Understanding the molecular drivers of solubility is essential for solvent selection during extraction and purification.

Property	Value / Characteristic	Impact on Solubility
Molecular Formula	C ₉ H ₈ O ₅	Moderate molecular weight (196.16 g/mol) facilitates dissolution in small-molecule solvents.
pKa (Predicted)	pKa ₁ ≈ 2.9, pKa ₂ ≈ 5.4	High acidity dictates pH-dependent solubility in aqueous media; soluble in alkaline solutions as a salt.
LogP (Octanol/Water)	~1.3 (Experimental/Predicted)	Indicates moderate lipophilicity; affinity for both polar organic solvents and aqueous mixtures.
H-Bond Donors	2 (Carboxylic -OH)	Strong interaction with protic solvents (Alcohols, Water).
H-Bond Acceptors	5 (Carbonyls + Methoxy ether)	Facilitates solvation in polar aprotic solvents (DMSO, DMF).

Solubility Landscape

The following data categorizes solvent compatibility based on experimental synthesis and purification reports.

Qualitative Solubility Table

Solvent Class	Specific Solvents	Solubility Status	Mechanistic Insight
Protic Polar	Water	High (Hot) / Moderate (Cold)	Forms extensive H-bonds. Temperature swing allows for effective recrystallization.
Protic Polar	Methanol, Ethanol	High	The methoxy group and carboxylic acids both interact favorably with alcohols.
Aprotic Polar	THF, DMSO, DMF	High	Excellent solvation of the aromatic core and H-bond acceptance from carboxylic protons.
Ethers	Diethyl Ether, 1,4-Dioxane	High	"Like dissolves like" regarding the methoxy ether functionality; good for extraction.
Non-Polar	Hexane, Heptane	Insoluble/Trace	Lack of polar interactions results in phase separation; useful as anti-solvents.

Thermodynamic Dissolution Model

For researchers needing to predict solubility at specific temperatures (e.g., for process scale-up), the Modified Apelblat Equation is the industry standard model for phthalic acid derivatives.

- : Mole fraction solubility
- : Absolute temperature (Kelvin)
- : Empirical constants derived from experimental data.

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Note: For **3-Methoxyphthalic acid** in pure alcohols, the dissolution is typically endothermic () and entropy-driven (), meaning solubility increases significantly with temperature.

Experimental Protocols

Protocol A: Purification via Recrystallization

This protocol utilizes the temperature-dependent solubility of **3-Methoxyphthalic acid** in aqueous alcohol mixtures to yield high-purity crystals.

Reagents:

- Crude **3-Methoxyphthalic acid**
- Solvent System: 70% Water / 30% t-Butyl Alcohol (or pure Ethanol)
- Anti-solvent (Optional): Hexane

Workflow:

- Dissolution: Suspend crude solid in the solvent mixture. Heat to reflux (~80°C for alcohol/water) until the solution is clear.
- Hot Filtration: If insoluble particulates remain, filter the hot solution through a pre-heated glass frit or Celite pad.
- Crystallization: Allow the filtrate to cool slowly to room temperature (25°C). For maximum yield, further cool to 4°C in a refrigerator for 5 hours.
- Isolation: Filter the resulting white crystals (plates/prisms) via vacuum filtration.
- Drying: Dry in a vacuum oven at 50°C to remove residual solvent.

Protocol B: Solubility Determination (Laser Monitoring)

For precise solubility data generation, the Laser Dynamic Method is superior to gravimetric analysis as it eliminates sampling errors.

Equipment:

- Jacketed glass vessel with temperature control (± 0.1 K).
- Laser source and light intensity detector.
- Magnetic stirrer.

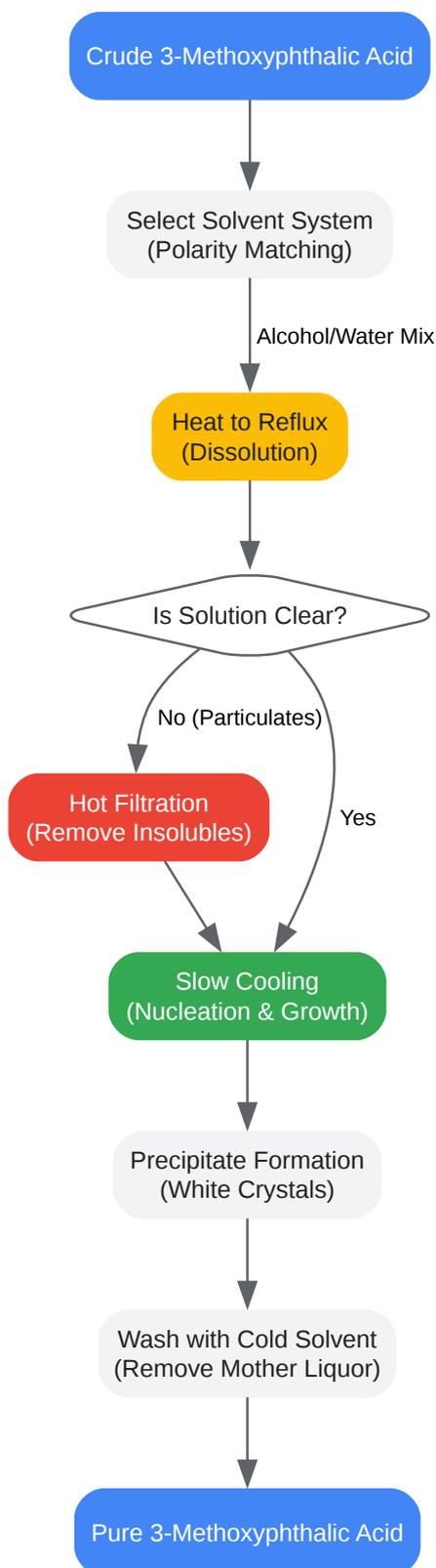
Steps:

- Preparation: Add excess solute and known mass of solvent to the vessel.^{[2][3][4]}
- Heating: Heat slowly (e.g., 2 K/h) while stirring.
- Detection: Monitor laser transmission through the suspension.
 - Low Transmission: Solid particles scatter light (undissolved).
 - High Transmission: Solution becomes clear (dissolved).
- Data Point: Record the temperature at which transmission intensity maximizes (saturation point).
- Repeat: Add more solvent to change the mole fraction and repeat to generate a full curve.

Visualization of Workflows

Recrystallization Logic Flow

The following diagram illustrates the decision matrix for purifying **3-Methoxyphthalic acid** based on solvent interaction.

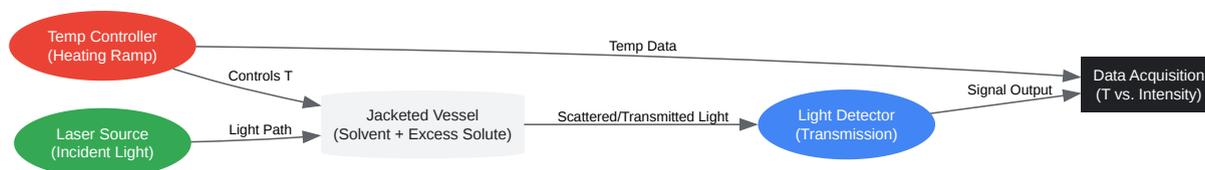


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Caption: Logical workflow for the purification of **3-Methoxyphthalic acid** via thermal recrystallization.

Solubility Measurement Setup (Laser Method)

This diagram depicts the modern experimental setup for determining precise solubility curves.



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Caption: Schematic of the Laser Dynamic Method for solubility determination.

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